12-Amino-13-bromo-benzo-12-crown-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO4 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
15-bromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine |
InChI |
InChI=1S/C12H16BrNO4/c13-9-7-11-12(8-10(9)14)18-6-4-16-2-1-15-3-5-17-11/h7-8H,1-6,14H2 |
InChI Key |
LYWWHUHHJZXCOL-UHFFFAOYSA-N |
SMILES |
C1COCCOC2=C(C=C(C(=C2)Br)N)OCCO1 |
Canonical SMILES |
C1COCCOC2=C(C=C(C(=C2)Br)N)OCCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 12 Amino 13 Bromo Benzo 12 Crown 4
Strategies for the Construction of the Benzo-12-crown-4 (B88388) Macrocyclic Scaffold
The formation of the benzo-12-crown-4 macrocycle is the foundational step upon which subsequent functionalizations are built. The efficiency of this macrocyclization is critical and is often influenced by several factors, including the choice of precursors, reaction conditions, and the use of templating agents.
Templated Macrocyclization Approaches for Benzo-Crown Ethers
The synthesis of benzo-crown ethers is frequently achieved through a Williamson ether synthesis, where a catechol or a substituted catechol is reacted with a suitable dihalo- or ditosylated polyether. The yields of these macrocyclization reactions can be notoriously low due to the competing formation of linear polymers. tdl.org To favor the desired intramolecular cyclization, high-dilution conditions are often employed. tdl.org
A significant advancement in crown ether synthesis is the use of metal cations as templates. These template ions coordinate with the oxygen atoms of the polyether chain, pre-organizing the molecule into a conformation that facilitates cyclization. The choice of the template cation is crucial and is typically related to the size of the crown ether cavity. For the synthesis of benzo-21-crown-7, for instance, potassium ions (K⁺) have been shown to be a more effective template than sodium ions (Na⁺), resulting in a nearly threefold increase in yield. acs.org This is attributed to the better fit of K⁺ within the forming macrocycle. While specific template studies for benzo-12-crown-4 are less common in the literature, the principle of using an appropriately sized alkali or alkaline earth metal cation, such as Li⁺ or Na⁺, would be a logical approach to enhance the yield of the macrocyclization step. researchgate.net The general synthetic scheme involves the reaction of catechol with a dihalide or ditosylate of triethylene glycol in the presence of a base and the template cation.
A robust and scalable method for the preparation of benzocrown ethers involves the use of dimesylates as leaving groups, which are noted for their ease of preparation and the ability to be used without extensive purification. tdl.org This approach has been successfully applied to the synthesis of various monobenzocrown ethers. tdl.org
Regioselective Annulation Techniques for Benzo-12-crown-4 Derivatives
Regioselective annulation techniques aim to construct the benzo-crown ether ring with predefined substitution patterns on the aromatic ring. One strategy involves the use of substituted catechols as starting materials. For instance, starting with a pre-functionalized catechol allows for the introduction of substituents at specific positions on the benzene (B151609) ring before the macrocyclization occurs.
Another approach involves the Diels-Alder strategy with benzocrown ether compounds containing a sulfone moiety. These sulfones can act as diene equivalents (o-quinodimethanes) for the synthesis of various annulated benzocrown ethers, offering a pathway to more complex, regioselectively substituted systems. researchgate.net While not specifically detailed for benzo-12-crown-4, this methodology presents a viable route for creating specific substitution patterns on the aromatic portion of the crown ether.
Introduction of the Amino Functionality at Position 12
Once the benzo-12-crown-4 scaffold is obtained, the next critical step is the introduction of the amino group at the desired position on the aromatic ring. Several synthetic strategies can be envisioned for this transformation.
Direct Amination Reactions on Aromatic Crown Ethers
Direct amination of a pre-formed crown ether offers an efficient route to amino-functionalized derivatives. A notable method for the direct amination of aromatic compounds is the use of sodium azide (B81097) in polyphosphoric acid (PPA). researchgate.net This electrophilic amination has been successfully applied to dibenzo nih.govcrown-6, affording 4'-aminodibenzo nih.govcrown-6 in a 61% yield. researchgate.netresearchgate.net This method could potentially be adapted for the amination of benzo-12-crown-4. The reaction proceeds by heating the crown ether with sodium azide in PPA, followed by neutralization to isolate the amino-substituted product. researchgate.net
Precursor Synthesis and Post-Macrocyclization Derivatization with Nitrogen-Containing Moieties
An alternative and widely used strategy involves the introduction of a nitro group onto the aromatic ring, which can then be reduced to an amino group. The nitration of benzocrown ethers is a common electrophilic aromatic substitution reaction. For example, 4'-nitrobenzo-15-crown-5 can be synthesized by treating benzo-15-crown-5 (B77314) with nitric acid in glacial acetic acid or acetonitrile (B52724). orientjchem.org
Following nitration, the nitro group is readily reduced to an amine. A common method for this reduction is the use of hydrazine (B178648) hydrate (B1144303) over a palladium on carbon catalyst in a suitable solvent like diethylene glycol dimethyl ether. orientjchem.org This two-step sequence of nitration followed by reduction is a reliable method for producing aminobenzocrown ethers. orientjchem.org
Another approach involves the synthesis of a formyl-substituted benzocrown ether, which can then be converted to an amino group. For instance, 4'-formylbenzo-15-crown-5 can be prepared and subsequently used in condensation reactions to form Schiff bases, which can be precursors to amino functionalities. mdpi.com
Reductive Amination Pathways for Functionalized Crown Ethers
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals. nih.gov This reaction typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.
In the context of functionalized crown ethers, a formyl-substituted benzo-12-crown-4 could serve as the key precursor. This aldehyde could be reacted with a suitable nitrogen source, such as hydroxylamine, to form an oxime. Subsequent reduction of the oxime would yield the desired amino group. Alternatively, direct reductive amination with ammonia or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride or a more modern catalytic system could be employed. chemrxiv.org While direct application to benzo-12-crown-4 is not explicitly detailed in the provided literature, the principles of reductive amination are broadly applicable and represent a viable synthetic route. nih.govfrontiersin.org
Synthetic Approaches to Amino-Functionalized Benzo-Crown Ethers
| Synthetic Method | Precursor | Reagents | Product | Reported Yield | Reference(s) |
| Direct Amination | Dibenzo nih.govcrown-6 | Sodium azide, Polyphosphoric acid | 4'-Aminodibenzo nih.govcrown-6 | 61% | researchgate.net, researchgate.net |
| Nitration and Reduction | Benzo-15-crown-5 | 1. HNO₃, Acetic Acid; 2. Hydrazine hydrate, Pd/C | 4'-Aminobenzo-15-crown-5 | High | orientjchem.org |
| Schiff Base Formation | 4'-Formylbenzo-15-crown-5 | Hydrazine, then Salicylaldehyde | N₂O Schiff base appended crown ether | - | mdpi.com |
Incorporation of the Bromo Functionality at Position 13
The introduction of a bromine atom at the 13-position of the benzo-12-crown-4 scaffold, adjacent to an amino group at the 12-position, requires a targeted synthetic approach. The electronic properties of the benzene ring, activated by the ether linkages, are a key consideration in these strategies.
Electrophilic Aromatic Substitution for Direct Bromination of Benzo-Crown Ethers
Direct bromination of an unsubstituted benzo-12-crown-4 ring is a primary example of an electrophilic aromatic substitution reaction. The fused benzene ring in benzo-crown ethers is activated by the electron-donating oxygen atoms of the ether linkages, making it more reactive than benzene itself. The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com
The mechanism proceeds in two main steps:
Generation of the electrophile : The Lewis acid polarizes the Br-Br bond, creating a potent electrophile, Br⁺, complexed with the catalyst as [FeBr₄]⁻.
Electrophilic attack : The π-electrons of the activated benzene ring attack the electrophilic bromine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com
Rearomatization : A weak base, such as the [FeBr₄]⁻ complex, abstracts a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst.
Due to the ortho-, para-directing nature of the ether group, direct bromination of benzo-12-crown-4 would yield primarily 4'-bromobenzo-12-crown-4. To achieve the 13-bromo substitution pattern relative to the 12-amino group, direct bromination would need to be performed on the 12-aminobenzo-12-crown-4 precursor. The powerful activating and ortho-, para-directing nature of the amino group would strongly direct the incoming bromine electrophile to the adjacent ortho position (position 13).
Sequential Functionalization Strategies for Bromine Introduction
A more controlled and common method to achieve the specific disubstitution pattern of 12-Amino-13-bromo-benzo-12-crown-4 involves a multi-step, sequential functionalization approach. This strategy ensures the correct placement of both the amino and bromo groups.
A plausible and effective sequence is as follows:
Nitration : The process begins with the electrophilic nitration of the parent benzo-12-crown-4. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). niscair.res.in This reaction yields 4'-nitrobenzo-12-crown-4 (B2563513).
Reduction : The nitro group of 4'-nitrobenzo-12-crown-4 is then reduced to an amino group (–NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using a metal catalyst like palladium or platinum. This step produces 4'-aminobenzo-12-crown-4. sigmaaldrich.com
Bromination : The final step is the selective bromination of 4'-aminobenzo-12-crown-4. The amino group is a highly activating ortho-, para-director. Therefore, electrophilic bromination, for instance using N-Bromosuccinimide (NBS) in a suitable solvent, will direct the bromine atom to one of the ortho positions. This results in the formation of the target molecule, this compound.
This sequential strategy provides superior control over the final product's regiochemistry compared to attempting direct bromination on a less specifically activated ring.
Advanced Characterization Techniques for Structural Elucidation of Complex Crown Ether Derivatives
The confirmation of the structure of this compound, beyond basic identification, necessitates the use of advanced analytical methods. These techniques provide detailed insight into the molecule's connectivity, conformation, and exact molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is indispensable for verifying the covalent framework and probing the conformational dynamics of crown ether derivatives in solution.
¹³C NMR : The carbon NMR spectrum confirms the number of unique carbon environments. For the target compound, two distinct signals would be expected for the substituted aromatic carbons (C-NH₂ and C-Br) and two for the remaining aromatic carbons (C-H). The carbons of the polyether ring would also show characteristic shifts. chemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in assigning the signals of the aliphatic portion of the crown ether. researchgate.net
Table 1: Expected NMR Data for Structural Analysis
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Confirms proton environments and connectivity. Provides insight into aromatic substitution patterns and molecular symmetry. | Two singlets in the aromatic region (approx. 6.5-7.5 ppm). Complex multiplets for the polyether chain protons (approx. 3.5-4.5 ppm). A broad singlet for the NH₂ protons. |
| ¹³C NMR | Determines the number of non-equivalent carbon atoms. Chemical shifts indicate the electronic environment of each carbon. | Four distinct signals for the aromatic carbons. Signals corresponding to the carbons of the polyether ring. |
| 2D NMR (COSY, HSQC) | Establishes correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). Crucial for unambiguous assignment of all signals and confirming the substitution pattern. | Cross-peaks would confirm the connectivity between adjacent protons and the specific carbon each proton is attached to, verifying the overall structure. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining information about the compound's structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₁₂H₁₆BrNO₄). nih.gov A key feature in the mass spectrum would be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov
The fragmentation pattern observed in the mass spectrum can also support the proposed structure. Common fragmentation pathways for crown ethers involve the cleavage of the polyether ring. For this specific compound, fragmentation could involve the loss of ethylene (B1197577) oxide units, the bromine atom, or the amino group, leading to a series of characteristic daughter ions.
Table 2: Mass Spectrometry Data and Interpretation
| Parameter | Expected Value/Observation | Significance |
| Molecular Formula | C₁₂H₁₆BrNO₄ | Foundational identity of the compound. |
| Monoisotopic Mass | 317.0263 g/mol | Accurate mass measurement from HRMS confirms the elemental composition. nih.gov |
| Isotopic Pattern | Two prominent peaks for the molecular ion (M⁺ and [M+2]⁺) with approximately equal intensity. | Unambiguously confirms the presence of one bromine atom in the molecule. |
| Key Fragmentation | Peaks corresponding to the loss of C₂H₄O units, Br radical, or NH₂ radical from the molecular ion. | Provides evidence for the crown ether structure and the presence of the bromo and amino substituents. For example, fragmentation of the parent benzo-12-crown-4 shows key fragments at m/z 136 and 121. chemicalbook.com Similar cleavages would be expected for the derivative. |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of atomic positions.
The resulting crystal structure would:
Unambiguously confirm the connectivity, including the 12- and 13-positions of the amino and bromo substituents on the benzene ring. nih.gov
Provide precise measurements of all bond lengths, bond angles, and torsion angles. doi.org This data reveals the exact conformation of the 12-crown-4 (B1663920) macrocycle in the solid state, which can be influenced by the bulky substituents.
Elucidate the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and potential halogen bonding involving the bromine atom. These interactions dictate the crystal packing arrangement. researchgate.net
Table 3: Potential Data from a Hypothetical X-ray Crystallography Study
| Parameter | Information Obtained | Example from Related Structures |
| Crystal System & Space Group | Defines the symmetry and arrangement of molecules in the unit cell. | Benzo-12-crown-4 has been reported to crystallize in the monoclinic system with space group P2₁/b. researchgate.net |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | For benzo-12-crown-4: a=8.466 Å, b=8.019 Å, c=33.590 Å, γ=90.99°. researchgate.net |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | Confirms standard bond lengths for C-C, C-O, C-N, C-Br bonds and reveals any strain in the macrocycle. |
| Torsion Angles | Describes the conformation of the flexible polyether chain (e.g., gauche or anti conformations of O-C-C-O units). | Studies on similar crown ethers have shown both normal and unusual gauche geometries within the same crystal structure, indicating conformational complexity. doi.org |
| Intermolecular Contacts | Identifies non-covalent interactions like hydrogen bonds that stabilize the crystal structure. | Would likely reveal N-H···O hydrogen bonds between the amino group of one molecule and an ether oxygen of a neighboring molecule. |
Host Guest Chemistry and Molecular Recognition Phenomena of 12 Amino 13 Bromo Benzo 12 Crown 4
Fundamental Principles of Host-Guest Complexation by Functionalized Crown Etherswikipedia.orgubc.ca
The ability of crown ethers to form stable complexes with guest species, particularly cations, is rooted in a set of fundamental principles that relate the host's structure to its binding affinity and selectivity. wikipedia.org These principles include the size of the macrocyclic cavity, the nature of the heteroatoms lining the cavity, and the influence of substituents on the crown ether framework. muk.ac.ir
Correlating Macrocycle Cavity Size and Heteroatom Composition with Guest Bindingwikipedia.orgubc.ca
The primary determinant of a crown ether's selectivity is the "best-fit" principle, which posits that the most stable complex is formed when the size of the guest cation closely matches the size of the host's cavity. researchgate.net For 12-crown-4 (B1663920), the parent macrocycle of the compound , the cavity diameter is estimated to be between 1.2 and 1.5 Å. This size is particularly well-suited for complexing the lithium cation (Li⁺), which has an ionic diameter of approximately 1.52 Å. ubc.ca The four oxygen atoms, acting as Lewis bases, are ideally positioned to coordinate with a cation held within the cavity, while the ethylene (B1197577) bridges form a hydrophobic exterior. wikipedia.org
The incorporation of a benzo group into the 12-crown-4 macrocycle, creating benzo-12-crown-4 (B88388), introduces rigidity to the structure. researchgate.netresearchgate.net This reduced conformational flexibility can impact the binding affinity, as the host is less able to adapt its conformation to optimally accommodate guest ions. muk.ac.ir The oxygen atoms of the ether groups are the primary donor sites, and their arrangement is crucial for effective complexation. researchgate.net
Influence of the Amino Group as an Auxiliary Binding Site and Receptor Modulatorwikipedia.org
The presence of an amino (-NH₂) group on the benzo moiety significantly modulates the receptor's properties. The amino group is an electron-donating group, which increases the electron density on the aromatic ring and, by extension, on the adjacent phenolic oxygen atoms of the crown ether. This enhanced electron density on the coordinating oxygen atoms can lead to stronger electrostatic interactions with cationic guests, thereby increasing the stability of the resulting complex. muk.ac.ir
Furthermore, the amino group can act as an additional binding site. Under appropriate pH conditions, it can be protonated to form an ammonium (B1175870) group (-NH₃⁺), which can then participate in hydrogen bonding with anionic guests or with the solvent. wikipedia.orgubc.ca In its neutral form, the -NH₂ group can also serve as a hydrogen bond donor, potentially interacting with specific functional groups on a guest molecule or influencing the solvation shell around the complex.
Effects of the Bromo Group on Electronic Distribution and Steric Accessibility within the Host Cavity
The bromo (-Br) substituent introduces both electronic and steric effects that further refine the host's recognition capabilities. Electronically, bromine is an electron-withdrawing group due to its electronegativity. This effect is somewhat counteracted by its ability to donate electron density through resonance. The net result is a modification of the electronic landscape of the benzo ring, which in turn influences the Lewis basicity of the ether oxygen atoms. This electronic modulation, in concert with the opposing effect of the amino group, creates a unique electronic environment within the host.
Sterically, the bromo group is larger than a hydrogen atom and its presence can create steric hindrance, potentially limiting the accessibility of the cavity to larger guest molecules. This can enhance the selectivity of the host by favoring guests that can approach and enter the cavity without significant steric clashes. The position of the bromo group relative to the amino group and the crown ether ring is critical in determining the precise nature of these steric and electronic influences.
Thermodynamics and Kinetics of Guest Complexation
The formation of a host-guest complex is governed by thermodynamic and kinetic parameters that quantify the stability of the complex and the rates of association and dissociation.
Determination of Association Constants and Complex Stability in Various Solventswikipedia.orgnih.gov
The stability of a host-guest complex in solution is quantified by the association constant (Kₐ), also known as the stability constant. A higher Kₐ value indicates a more stable complex. While specific experimental data for 12-Amino-13-bromo-benzo-12-crown-4 is not extensively documented in the reviewed literature, the behavior of the parent structure, benzo-12-crown-4, provides a useful reference. For instance, studies on benzo-12-crown-4 have determined its complexation thermodynamics with various cations in solvents like acetonitrile (B52724). researchgate.net
Below is an illustrative table of association constants (log Kₐ) for the parent compound, Benzo-12-crown-4, with various cations in acetonitrile at 298.15 K, based on reported data. researchgate.net
| Cation | Ionic Radius (Å) | log Kₐ in Acetonitrile |
| Li⁺ | 0.76 | 3.55 |
| Na⁺ | 1.02 | 2.80 |
| K⁺ | 1.38 | 1.95 |
| NH₄⁺ | 1.48 | 2.22 |
| Ca²⁺ | 1.00 | 4.30 (1:1), 6.54 (1:2) |
This table is based on data for the parent compound Benzo-12-crown-4 and is intended for illustrative purposes. The values for this compound would be different due to the electronic and steric effects of the amino and bromo substituents.
Elucidation of Enthalpic and Entropic Contributions to Binding Affinityresearchgate.netmdpi.com
The stability of a complex, reflected in the Gibbs free energy of complexation (ΔG°), is determined by both enthalpic (ΔH°) and entropic (ΔS°) contributions, as described by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. mdpi.com
Enthalpic Contribution (ΔH°): This term reflects the energy changes associated with bond formation and breaking during complexation. For crown ether complexes, the primary enthalpic driving force is the favorable electrostatic (ion-dipole) interaction between the cation and the polar oxygen atoms of the ether ring. researchgate.net The release of tightly bound solvent molecules from the ion's solvation shell also contributes to a more negative (favorable) enthalpy.
Entropic Contribution (ΔS°): This term relates to the change in the system's disorder. The association of a host and guest into a single complex typically results in a decrease in translational and rotational freedom, leading to a negative (unfavorable) entropy change. mdpi.com However, the release of solvent molecules from both the host and guest into the bulk solvent (the chelate effect and macrocyclic effect) can lead to a positive (favorable) entropy change, which can sometimes dominate. wikipedia.org
Kinetic Studies of Guest Exchange and Dissociation Processes
While specific kinetic data for the guest exchange and dissociation processes of this compound are not extensively documented in the current literature, insights can be drawn from related systems. For instance, studies on aminoethyl benzo-12-crown-4 functionalized polymers have demonstrated rapid adsorption kinetics for lithium ions, with equilibrium being reached in as little as 50 minutes. researchgate.net This suggests that the presence of an amino substituent can facilitate fast complexation.
The kinetics of guest exchange are influenced by several factors, including the rigidity of the host, the nature of the solvent, and the size and charge of the guest ion. The benzo group in this compound imparts a degree of rigidity to the macrocycle. The rates of complexation and decomplexation are crucial for applications such as ion transport and catalysis. It is anticipated that the amino group, through its electron-donating nature, may enhance the stability of the complex, potentially leading to slower dissociation rates compared to the unsubstituted benzo-12-crown-4. Conversely, the bulky bromo group might introduce steric hindrance, which could influence the approach of the guest ion and thus the association rate.
Further research employing techniques such as temperature-jump or stopped-flow spectrophotometry, as well as NMR spectroscopy, would be invaluable in determining the precise rate constants for the association and dissociation of various guests with this compound.
Selective Recognition of Ionic and Molecular Guests
Theoretical studies on substituted 12-crown-4 derivatives have shown that the introduction of electron-donating groups, such as an amino group, tends to increase the binding energy for alkali metal cations. researchgate.net In contrast, electron-withdrawing groups have the opposite effect. researchgate.net Therefore, in this compound, the electron-donating amino group is expected to enhance the cation binding affinity, while the electron-withdrawing bromo group would counteract this effect to some extent.
Studies on the unsubstituted benzo-12-crown-4 have revealed that while the metal ions are too large to fit within the cavity, they form stable complexes. acs.orgnih.gov In solution, 12-crown-4 exhibits a preference for Na⁺ over other alkali metal ions. acs.orgnih.gov For this compound, a similar trend in selectivity is anticipated, although the absolute binding constants will be modulated by the electronic effects of the substituents.
Regarding alkaline earth metal cations, related calix researchgate.netarene receptors functionalized with amide moieties have demonstrated high affinity, particularly for Ca²⁺ in acetonitrile. nih.gov The stability of these complexes is influenced by the basicity of the carbonyl oxygens. nih.gov By analogy, the ether oxygens of this compound, influenced by the amino and bromo groups, would play a crucial role in the complexation of alkaline earth metals. The increased charge density on the ether oxygens due to the amino group should, in principle, lead to stronger complexes with these divalent cations.
Table 1: Predicted Selectivity Trends for Alkali and Alkaline Earth Metal Cations
| Cation | Predicted Relative Affinity | Rationale |
| Li⁺ | Moderate | Size mismatch with the cavity. |
| Na⁺ | High | Favorable size match and electronic enhancement from the amino group. researchgate.netacs.orgnih.gov |
| K⁺ | Moderate to Low | Larger ionic radius compared to the cavity size. |
| Mg²⁺ | Moderate | Smaller ionic radius, may not interact optimally with all donor atoms. |
| Ca²⁺ | High | Good size compatibility and stronger electrostatic interaction due to +2 charge. nih.gov |
| Sr²⁺ | Moderate | Larger ionic size may lead to weaker binding compared to Ca²⁺. nih.gov |
Ab initio calculations on benzo-12-crown-4 have indicated that complexes with transition metal cations such as Zn²⁺, Cd²⁺, and Hg²⁺ are more stable than those formed with alkali metal cations. researchgate.net This enhanced stability is attributed to the stronger electrostatic interactions and the potential for more specific coordination geometries. For this compound, the amino group can act as an additional coordination site, potentially leading to even greater stability and selectivity for certain transition metals. Research on other amino-functionalized crown ethers has shown that the amino groups are often directly involved in the coordination of the metal ion. nih.gov
The complexation of lanthanide ions with crown ethers is also of significant interest. Studies involving dibenzo-18-crown-6 (B77160) have demonstrated the formation of stable complexes with lanthanoid cations. jcu.edu.au The high charge density of lanthanide ions (Ln³⁺) would lead to strong interactions with the donor atoms of the crown ether. The amino group in this compound could play a crucial role in coordinating these hard Lewis acids, potentially leading to selective binding based on the ionic radius of the specific lanthanide ion.
Table 2: Expected Binding Characteristics for Transition Metal and Lanthanide Ions
| Ion Type | Expected Binding Behavior | Key Factors |
| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) | Strong complexation, potentially higher than alkali/alkaline earth metals. researchgate.netnih.gov | Direct coordination with the amino group and ether oxygens. |
| Lanthanides (e.g., La³⁺, Eu³⁺, Yb³⁺) | Strong binding due to high charge density. jcu.edu.au | Potential for the amino group to act as a primary coordination site. |
Crown ethers are well-known for their ability to bind organic ammonium ions through hydrogen bonding between the ammonium protons and the ether oxygen atoms. nih.gov Studies on benzo-12-crown-4 complexes with ammonium ions (NH₄⁺) and primary alkylammonium ions have shown that the conformation of the complex is influenced by interactions between the guest and the benzene (B151609) ring of the host. nih.govdoi.org
For this compound, the amino group on the benzene ring can act as a hydrogen bond acceptor or donor, potentially influencing the orientation and stability of the complex with ammonium guests. The bromo substituent, on the other hand, could participate in halogen bonding or simply exert a steric influence. The binding of primary and secondary ammonium ions is expected, with the stability of the complex being dependent on the steric bulk of the alkyl groups on the ammonium ion.
Table 3: Anticipated Interactions with Organic Cations
| Guest Cation | Anticipated Interaction | Influencing Factors |
| Primary Ammonium (R-NH₃⁺) | Strong, via N-H···O hydrogen bonds. nih.govnih.govdoi.org | Potential for additional interaction with the amino substituent. |
| Secondary Ammonium (R₂-NH₂⁺) | Moderate, steric hindrance may play a role. nih.gov | Balance between hydrogen bonding and steric repulsion. |
While crown ethers are primarily known as cation binders, functionalized derivatives can also interact with anions. In the case of this compound, the amino group can be protonated to create a cationic binding site for anions. Furthermore, the electron-deficient π-system of the benzene ring, influenced by the bromo substituent, can engage in anion-π interactions. nih.govnih.gov
A particularly interesting prospect is the potential for synergistic cation-anion recognition, or ion-pair binding. The crown ether cavity would bind the cation, and this complexation could enhance the anion binding affinity of the functionalized part of the molecule. The cation, upon binding, would polarize the host, making the aromatic protons more acidic and thus better hydrogen bond donors for an associated anion. The bromo-substituent could also participate in halogen bonding with the anion. rsc.org Research on other systems has demonstrated that the cooperative binding of both a cation and an anion can lead to highly stable ternary complexes. nih.gov
Table 4: Potential Anion and Ion-Pair Recognition
| Guest Species | Potential Binding Mechanism | Key Features |
| Anions (e.g., Cl⁻, Br⁻, NO₃⁻) | Hydrogen bonding with a protonated amino group; anion-π interactions. nih.govnih.gov | pH-dependent anion binding. |
| Ion-Pairs (e.g., KCl, NaBr) | Simultaneous binding of the cation in the crown ether cavity and the anion by the functionalized benzene ring. rsc.orgnih.gov | Cooperative effects leading to enhanced binding affinity. |
Computational and Theoretical Investigations of 12 Amino 13 Bromo Benzo 12 Crown 4 Systems
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic structure and preferred geometries of 12-Amino-13-bromo-benzo-12-crown-4 in both its isolated state and when interacting with other chemical species.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov For this compound, DFT studies, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to optimize the molecular geometry and understand its structural properties. nih.gov
In its free, uncomplexed state, DFT calculations can determine the equilibrium geometry, revealing the precise bond lengths, bond angles, and dihedral angles of the molecule. These studies show how the electron-donating amino (-NH2) group and the electron-withdrawing bromo (-Br) group influence the electronic distribution and geometry of the benzocrown system.
The flexible polyether ring of this compound allows it to adopt multiple three-dimensional shapes, or conformations. A thorough conformational search, often performed using molecular mechanics force fields or semi-empirical methods followed by DFT refinement, is essential to identify the most stable structures, known as energy minima. researchgate.netnih.gov
The conformational landscape of this molecule is complex, but significantly more constrained than that of unsubstituted 12-crown-4 (B1663920) due to the rigid benzene (B151609) ring fused to the macrocycle. researchgate.net Computational analysis reveals a set of low-energy conformers, each with a unique arrangement of the ether chain. The relative energies of these conformers determine their population at thermal equilibrium. The identification of the global minimum—the most stable conformer—is crucial for understanding the molecule's predominant structure. These studies show that even subtle energy differences, often within 2 kcal/mol, can lead to a mixture of several conformers coexisting in solution. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. taylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, reflecting its nucleophilic character. The LUMO is likely distributed across the benzocrown framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. espublisher.com
Calculations of the molecular electrostatic potential (MEP) map the charge distribution onto the molecule's surface. nih.gov For this crown ether, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, identifying them as the primary sites for cation binding and electrophilic attack. Positive potential (blue) would be located elsewhere, indicating sites susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations describe static properties, Molecular Dynamics (MD) simulations provide a view of how the molecule behaves over time. nih.govnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, guest binding events, and interactions with the surrounding environment on a timescale of nanoseconds or longer.
The environment plays a critical role in host-guest chemistry. MD simulations are used to place the this compound molecule and a guest ion in a "box" of explicit solvent molecules (e.g., water, methanol). The simulation then reveals how solvent polarity affects the stability of the complex. Polar solvents can compete with the crown ether for coordination to the cation, potentially weakening the host-guest interaction.
Furthermore, the protonation state of the amino group is critical. At neutral or basic pH, the group exists as -NH2. In acidic conditions, it becomes protonated to -NH3⁺. MD simulations can model both states to understand their effect on complexation. The protonated -NH3⁺ form would introduce a positive charge that electrostatically repels guest cations, significantly reducing the binding affinity. These simulations can also detail the specific hydrogen bonding patterns between the crown ether, the guest, and surrounding solvent molecules. rsc.org
MD simulations excel at capturing the dynamic flexibility of the crown ether ring. rsc.org The simulations show the macrocycle is not static but constantly "breathing" as its bonds rotate and flex. This intrinsic flexibility is essential for the process of guest inclusion.
Simulations can model the entire binding event, tracking the pathway of a guest ion as it approaches the crown ether, sheds its own solvation shell, and enters the macrocyclic cavity. This process involves significant conformational rearrangement of the host to properly encapsulate the guest. Analysis of the MD trajectory provides information on the free energy barriers for binding and unbinding, the residence time of the guest within the cavity, and the specific motions of the ether ring that facilitate these processes. nih.gov
Advanced Binding Energy Decomposition Analyses (e.g., Activation Strain Model)
To unravel the intricate balance of forces governing the interaction between this compound and a guest cation, advanced binding energy decomposition analyses are invaluable. The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a particularly insightful approach. This model dissects the interaction energy (ΔE_int) between the host and guest along a reaction coordinate, typically the binding process, into two primary components: the strain energy (ΔE_strain) and the interaction energy (ΔE_interaction).
The strain energy represents the energetic cost of deforming the host (this compound) and the guest from their equilibrium geometries to the geometries they adopt within the complex. The interaction energy is the actual energetic gain from the interaction between the deformed host and guest molecules. This interaction term can be further broken down into classical electrostatic interactions, Pauli repulsion (the repulsive interaction between closed-shell orbitals), and stabilizing orbital interactions (such as charge transfer and polarization).
A hypothetical application of the Activation Strain Model to the complexation of a lithium ion (Li⁺) by this compound could yield data such as that presented in the table below. Such an analysis would illuminate how the amino and bromo substituents modulate the rigidity of the crown ether and its electronic character, thereby influencing the binding energy. For instance, the electron-donating amino group might enhance the electrostatic attraction to a cation, while the bulky bromo group could increase the strain energy required for the crown ether to adopt an optimal binding conformation.
| Interaction Component | Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Total Interaction Energy (ΔE_int) | -25.0 | Overall energy change upon complexation. |
| Strain Energy (ΔE_strain) | +10.0 | Energy required to deform the host and guest for binding. |
| Interaction Energy (ΔE_interaction) | -35.0 | Actual interaction between the deformed host and guest. |
| Electrostatic | -45.0 | Classical electrostatic attraction. |
| Pauli Repulsion | +15.0 | Repulsive forces between electron clouds. |
| Orbital Interactions | -5.0 | Stabilizing interactions from orbital overlap. |
Predictive Modeling for Structure-Activity Relationships and De Novo Design
Building upon the fundamental insights from binding energy analyses, predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be employed to establish a mathematical correlation between the structural features of a series of related crown ethers and their observed activity (e.g., ion selectivity). In the context of this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents on the benzene ring and/or the crown ether backbone.
For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that predicts the binding affinity or selectivity based on these descriptors.
A hypothetical QSAR model for the Li⁺/Na⁺ selectivity of substituted benzo-12-crown-4 (B88388) ethers might take the form of the following equation:
Selectivity = c₀ + c₁ * σ_para + c₂ * V_ortho + c₃ * q_O
Where:
σ_para is the Hammett parameter for a substituent at the para-position, quantifying its electronic effect.
V_ortho is the Sterimol parameter for a substituent at the ortho-position, describing its steric bulk.
q_O is the average partial charge on the ether oxygen atoms.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Advanced Applications in Chemical Sciences
Chemosensing and Molecular Recognition Probes
The design of chemosensors, molecules that signal the presence of specific chemical species, is a cornerstone of modern analytical science. Crown ethers are exemplary host molecules for this purpose, and the functionalization of the benzo-12-crown-4 (B88388) framework with amino and bromo groups provides a versatile platform for developing sophisticated molecular recognition probes.
Design Principles for Crown Ether-Based Optical Chemosensors
Optical chemosensors based on crown ethers are engineered molecules comprising two essential components: a receptor unit (the crown ether) for selective analyte binding and a signaling unit (a chromophore or fluorophore) that reports the binding event through a change in optical properties. The benzo group of 12-Amino-13-bromo-benzo-12-crown-4 can act as a built-in signaling unit or be further modified.
The interaction between a crown ether and a cation can be transduced into a measurable optical signal, leading to either a color change (chromogenic) or a change in fluorescence intensity (fluorogenic).
Chromogenic Sensing: These sensors often operate on a donor-acceptor (D-A) model. The crown ether moiety, particularly when substituted with an electron-donating group like an amino group, can act as the donor. Upon binding a cation, the electron-donating ability of the system is altered, which in turn modifies the energy of the intramolecular charge transfer (ICT) band, resulting in a visible color change. The presence of both an electron-donating amino group and an electron-withdrawing bromo group on the benzene (B151609) ring of this compound creates a push-pull system that can be highly sensitive to the electrostatic changes induced by cation binding in the adjacent crown ether cavity.
Fluorogenic Sensing: Fluorogenic sensors offer high sensitivity and are typically governed by two primary mechanisms:
Photoinduced Electron Transfer (PET): In a "fluorescence off-on" system, a fluorophore is linked to the crown ether receptor. In the unbound state, an electron from the receptor (e.g., the nitrogen of the amino group) can quench the excited state of the fluorophore, resulting in no fluorescence. When a cation binds to the crown ether, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): In ICT sensors, the fluorophore has a twisted geometry in the excited state. Cation binding can alter the electronic distribution and energy of this ICT state, leading to shifts in the emission wavelength or changes in fluorescence quantum yield.
Photoswitchable Systems: By incorporating a photoisomerizable unit, such as an azobenzene (B91143), into the crown ether structure, it is possible to create sensors whose binding affinity can be controlled by light. The trans and cis isomers of the photoswitch have different geometries and electronic properties, which can alter the conformation and binding ability of the attached crown ether ring. While not inherently photoswitchable, the amino group on this compound serves as a prime chemical handle for the attachment of such photoresponsive moieties.
Ambidentate Systems: These are advanced sensors designed with multiple binding sites to interact with different parts of a target analyte or to bind multiple analytes. The term also describes systems where the cation, upon complexation in the crown ether cavity, can interact with heteroatoms of the signaling unit. In this compound, the oxygen atoms of the crown ring provide a hard binding site for cations, while the "softer" amino nitrogen could potentially be involved in coordinating with other species, opening possibilities for more complex sensing paradigms.
Selective Detection of Environmentally and Biologically Relevant Metal Ions
The benzo-12-crown-4 framework is particularly noted for its selectivity toward small cations, with a strong preference for the lithium ion (Li⁺) due to the complementary size of the ion and the crown's cavity. researchgate.netnih.gov Studies on gas-phase complexes of benzo-12-crown-4 have confirmed its interactions with a range of alkali metal ions, including Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺. mdpi.comchemicalland21.comacs.org
The substituents on the benzene ring play a crucial role in modulating this inherent selectivity and binding strength. Theoretical and experimental studies show that electron-donating groups (like -NH₂) enhance the basicity of the aromatic ether oxygens, thereby strengthening the cation-binding interaction. rsc.org Conversely, electron-withdrawing groups (like -Br) decrease it. In this compound, these opposing electronic effects create a finely tuned system. This balance could be exploited to develop highly selective sensors for target ions like Li⁺ or to potentially sense other environmentally significant heavy metal ions that may have favorable interactions with the modified electronic environment and the bromo substituent. For instance, some acridono-crown ethers have shown selectivity for toxic heavy metals like Pb²⁺, Cd²⁺, and Hg²⁺. rsc.org
Table 1: Ion Selectivity of Benzo-12-Crown-4 Based Systems
| Compound/System | Target Ion(s) | Method/Observation | Reference |
| Benzo-12-crown-4 Derivatives | Li⁺ | Selective transmembrane transport | researchgate.net |
| Chromogenic Benzo-12-crown-4 | Li⁺ | Compared with aza-crowns for Li⁺ selectivity | nih.gov |
| M⁺·Benzo-12-crown-4 Complexes | Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺ | UV Photodissociation Spectroscopy in gas phase | mdpi.comchemicalland21.com |
| 4'-Substituted Benzo-crowns | General Cations | Substituent effects on binding stability studied | rsc.org |
Enantiomeric Recognition and Chiral Sensing Applications
Enantiomeric recognition, the ability to distinguish between mirror-image molecules (enantiomers), is critical in pharmaceutical and biological chemistry. Crown ethers can be rendered chiral and used for this purpose. numberanalytics.com This is typically achieved by introducing chiral elements into their structure, which can interact differently with the enantiomers of a chiral guest molecule, often a protonated amine. brainly.com
The parent molecule, this compound, is achiral. However, it is an ideal scaffold for the development of chiral sensors. The primary amino group serves as a convenient point of attachment for chiral auxiliaries. By reacting the amino group with a chiral acid, isocyanate, or other reagent, a diastereomeric mixture is formed, which can then be separated to yield enantiomerically pure sensors. These chiral derivatives could then be used for the enantioselective recognition of chiral amines and amino acid esters, where the crown ether would bind the ammonium (B1175870) group while the attached chiral barrier would provide the steric and electronic discrimination needed to differentiate between the guest enantiomers.
Catalysis and Reaction Engineering
Crown ethers are renowned for their application as phase-transfer catalysts (PTC). brainly.comyoutube.com This form of catalysis facilitates the reaction between two substances located in different immiscible phases (e.g., an aqueous phase and an organic phase).
The mechanism of phase-transfer catalysis by a crown ether involves its ability to complex with a cation from an inorganic salt (e.g., potassium permanganate, KMnO₄) in the aqueous phase. youtube.com The exterior of the crown ether is lipophilic, allowing the entire [crown ether-cation]⁺ complex to dissolve in the organic phase. To maintain charge neutrality, the associated anion (e.g., MnO₄⁻) is dragged along into the organic phase. This "naked" anion, now stripped of its hydration shell and loosely paired with the complexed cation, becomes a much more powerful nucleophile or reagent in the organic solvent. numberanalytics.com
Separation Science and Ion Extraction Technologies
Selective Ion Extraction and Transport Mechanisms
The ability of crown ethers to selectively bind specific cations makes them highly effective agents for ion extraction and transport. rsc.org This selectivity is primarily governed by the match between the cation's ionic radius and the crown ether's cavity size. numberanalytics.com Benzo-12-crown-4 and its derivatives, with their relatively small cavity, are particularly suited for complexing with smaller cations like Li⁺ and Na⁺. researchgate.netmdpi.com
The mechanism of ion transport often involves the formation of a host-guest complex at the interface of two immiscible liquids, typically an aqueous phase and an organic phase containing the crown ether. The crown ether encapsulates the cation, and the resulting lipophilic complex is then transported across the organic phase. osti.govnih.gov The efficiency of this process is influenced by factors such as the solvent, the counter-anion, and the specific structure of the crown ether. researchgate.net Functionalization of the benzo ring can enhance the lipophilicity and modify the binding properties of the crown ether, thereby improving its performance as an ion extractant. researchgate.net
Applications in Isotope Separation (e.g., Lithium Isotopes)
A significant application of benzo-12-crown-4 ethers is in the separation of lithium isotopes (⁶Li and ⁷Li), which is crucial for the nuclear industry. researchgate.netmdpi.comberkeley.eduacs.org Crown ethers have been investigated as a more environmentally friendly alternative to traditional methods that use large quantities of mercury. researchgate.net
The separation is based on the subtle differences in the binding affinity of the crown ether for the two lithium isotopes. In a typical liquid-liquid extraction system, the crown ether in an organic solvent selectively complexes with one isotope from an aqueous lithium salt solution. berkeley.edu Benzo-12-crown-4, in particular, has shown promising results in this application. mdpi.com Studies have explored the effects of various experimental conditions, such as electric field intensity, migration time, and the concentrations of the lithium salt and crown ether, on the efficiency of isotope separation. mdpi.com
Here is an interactive data table summarizing the effect of current on lithium isotope separation using a Benzo-12-crown-4 system. The data is based on a migration time of 12 hours with B12C4 and LiCl concentrations of 0.2 mol/L and 1 mol/L, respectively. mdpi.com
Fundamental Studies of Membrane Transport Processes
Crown ethers are extensively used in fundamental studies of ion transport across biological and artificial membranes. nih.govnih.govnih.gov They serve as model ionophores, helping to elucidate the mechanisms by which ions are transported through lipid bilayers. nih.govnih.gov The presence of a crown ether in a membrane can significantly alter its electrical properties, such as its resistance and capacitance, providing insights into the dynamics of ion transport. nih.gov
Studies with functionalized benzo-crown ethers have revealed that their ability to transport ions is highly dependent on factors like the length of alkyl chain substituents and the size of the macrocycle. nih.gov Furthermore, the interaction with specific cations can regulate the assembly of crown ethers into ion-conducting channels within the membrane. nih.gov While direct studies on this compound are absent, research on related compounds provides a framework for understanding how such a molecule would likely behave in a membrane environment, influencing ion transport processes. nih.gov
Here is an interactive data table showing the effect of Benzo-12-crown-4 concentration on the properties of a lipid bilayer membrane in the presence of K⁺ ions. nih.gov
Supramolecular Materials and Molecular Machines
The design and synthesis of supramolecular materials and molecular machines represent a frontier in chemistry, aiming to create nanoscale devices that can perform specific tasks in response to external stimuli. Crown ethers are pivotal components in this field due to their selective host-guest recognition properties.
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, consist of two or more separate components that are physically entangled and not connected by covalent bonds. The movement of these components relative to each other can be controlled, forming the basis of molecular machinery.
The functional groups on this compound are critical for its potential integration into such systems. The amino group can act as a key recognition site or as a reactive center for "stoppering" in the synthesis of rotaxanes. For instance, a nih.govrotaxane could be synthesized where a linear "thread" molecule containing an ammonium recognition site is templated through the cavity of the this compound "wheel." The amino group on the crown ether could then be chemically modified with a bulky group to prevent the dethreading of the wheel, thus forming a stable rotaxane.
The bromo-substituent also offers a versatile point for synthetic modification, for example, through cross-coupling reactions, to link the crown ether to other molecular components or to anchor the resulting mechanically interlocked structure to a surface.
Table 1: Potential Roles of Functional Groups in Mechanically Interlocked Systems
| Functional Group | Potential Role in Rotaxane/Catenane Synthesis | Example of Synthetic Step |
| Amino Group (-NH₂) | Formation of a recognition site for threading; Reactive handle for "stoppering" | Acylation with a bulky acid chloride to form a large amide "stopper" |
| Bromo Group (-Br) | Site for covalent attachment to other molecular fragments or surfaces | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Crown Ether Cavity | Host for templating the threading of a guest molecule | Complexation with a dialkylammonium salt guest |
While the specific integration of this compound into rotaxanes and catenanes is a subject of ongoing research, its structural motifs are highly suggestive of its utility in this area.
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus. This switching behavior can alter the properties of the molecule, such as its ability to bind a guest.
The this compound is an excellent candidate for the development of stimuli-responsive systems.
pH-Responsive Switching: The amino group on the benzene ring is basic and can be protonated at low pH. This protonation would significantly alter the electronic properties of the benzo group and, more importantly, would introduce a positive charge adjacent to the crown ether cavity. This charge would repel cationic guests, effectively "switching off" the binding ability of the crown ether. The process is reversible upon the addition of a base.
Redox-Responsive Switching: While the core structure is not inherently redox-active in the same way as systems containing units like tetrathiafulvalene (B1198394) (TTF) or naphthalene (B1677914) diimide (NDI) beilstein-journals.org, the amino and bromo groups can be used as handles to attach redox-active moieties. For example, the amino group could be derivatized with a ferrocene (B1249389) unit. Oxidation of the ferrocene from Fe(II) to Fe(III) would introduce a positive charge, again modulating the binding affinity of the crown ether for cations.
Light-Responsive Switching: To impart light-responsiveness, the molecule could be functionalized with a photochromic group, such as an azobenzene unit. This could be achieved by reacting the amino group to form an azo linkage. The azobenzene unit undergoes a reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This geometric change can alter the conformation and binding properties of the attached crown ether, allowing for optical control over host-guest interactions.
Table 2: Stimuli-Responsive Switching Mechanisms for this compound Derivatives
| Stimulus | Active Moiety | Switching Mechanism | Effect on Cation Binding |
| pH | Amino Group (-NH₂) | Protonation/Deprotonation (-NH₃⁺ / -NH₂) | Binding switched "OFF" at low pH due to electrostatic repulsion |
| Redox | Attached Redox Unit (e.g., Ferrocene) | Oxidation/Reduction of the attached unit | Binding affinity is modulated by the change in charge of the redox unit |
| Light | Attached Photochromic Unit (e.g., Azobenzene) | Trans-cis Isomerization | Conformational change alters the binding pocket, modulating affinity |
The development of such stimuli-responsive systems based on this compound holds promise for applications in areas such as controlled drug delivery, catalysis, and molecular electronics.
No Published Research Found for this compound
A comprehensive review of available scientific literature reveals a significant lack of published research specifically focused on the chemical compound This compound . As a result, a detailed article on its future directions and emerging research avenues, as per the requested outline, cannot be generated at this time.
Initial searches for this particular substituted benzo-12-crown-4 ether did not yield any specific studies detailing its synthesis, properties, or potential applications. The body of scientific knowledge appears to be focused on related, yet distinct, compounds such as benzo-12-crown-4, 4-aminobenzo-12-crown-4, and various other crown ethers. While research on these analogous compounds is extensive, it does not provide the specific data required to construct a scientifically accurate and non-speculative article on "this compound."
Development of Multifunctional and Responsive Crown Ether Systems: Without foundational knowledge of the compound's basic properties, any discussion on its potential for creating multifunctional or responsive systems would be purely hypothetical.
Integration with Nanoscale Architectures for Enhanced Performance: There is no data to suggest that "this compound" has been considered for or integrated into any nanoscale architectures.
Advanced Spectroscopic and Imaging Techniques for In-Situ Complexation Monitoring: No studies on the complexation behavior of this specific compound exist, making a discussion of monitoring techniques impossible.
Synergistic Approaches Combining Computational and Experimental Methodologies: The lack of any experimental data precludes a discussion on synergistic computational and experimental approaches.
Exploration of Aqueous Supramolecular Chemistry of Functionalized Crown Ethers: The aqueous behavior of this compound has not been reported in the scientific literature.
Therefore, to adhere to the principles of scientific accuracy and avoid the generation of speculative content, the requested article cannot be produced. Further research and publication on the synthesis and characterization of "this compound" would be necessary before a meaningful exploration of its future research directions can be undertaken.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
